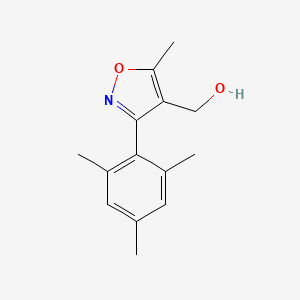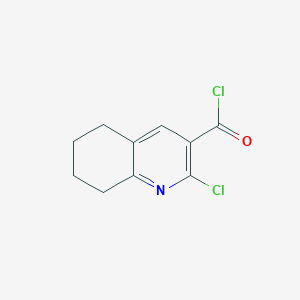
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 2-position and a carbonyl chloride group at the 3-position of the tetrahydroquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride typically involves the chlorination of 5,6,7,8-tetrahydroquinoline followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 5,6,7,8-tetrahydroquinoline with thionyl chloride (SOCl2) to introduce the chloro group at the 2-position. This is followed by the reaction with phosgene (COCl2) to introduce the carbonyl chloride group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 2-chloro-5,6,7,8-tetrahydroquinoline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Hydrolysis is usually performed in the presence of water or aqueous base.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Products include substituted quinoline derivatives.
Hydrolysis: The major product is 2-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.
Reduction: The major product is 2-chloro-5,6,7,8-tetrahydroquinoline.
Aplicaciones Científicas De Investigación
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science:
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chloro and carbonyl chloride groups can interact with biological targets, leading to inhibition of enzyme activity or blocking of receptor sites. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5,6,7,8-tetrahydroquinoline
- 2-Bromo-5,6,7,8-tetrahydroquinoline
- 2-Methyl-5,6,7,8-tetrahydroquinoline
Uniqueness
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride is unique due to the presence of both a chloro group and a carbonyl chloride group on the tetrahydroquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the carbonyl chloride group provides a reactive site for further functionalization, making it a valuable intermediate in chemical synthesis.
Propiedades
Número CAS |
102541-34-4 |
|---|---|
Fórmula molecular |
C10H9Cl2NO |
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C10H9Cl2NO/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h5H,1-4H2 |
Clave InChI |
OBOWKUXUBXULNV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC(=C(C=C2C1)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




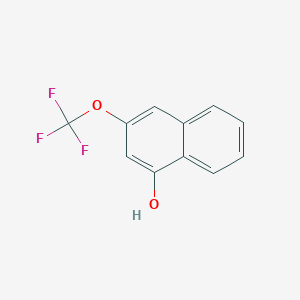

![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)


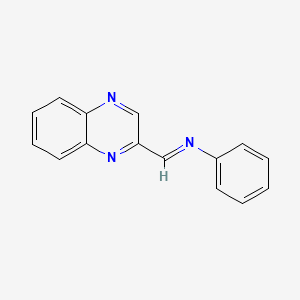


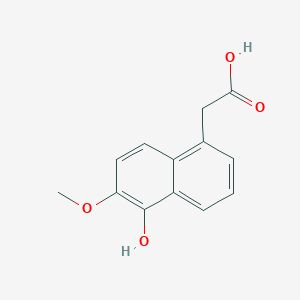
![1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid](/img/structure/B11875509.png)

